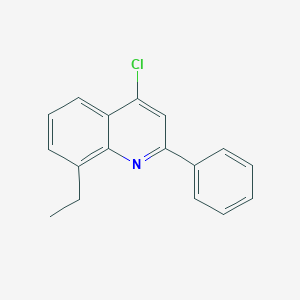

4-Chloro-8-ethyl-2-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-chloro-8-éthyl-2-phénylquinoléine est un composé aromatique hétérocyclique de formule moléculaire C17H14ClN. Elle appartient à la famille des quinoléines, connue pour ses diverses activités biologiques et ses applications en chimie médicinale . Le composé présente un noyau quinoléine substitué par un atome de chlore en position quatre, un groupe éthyle en position huit et un groupe phényle en position deux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-chloro-8-éthyl-2-phénylquinoléine implique généralement la synthèse de Friedländer, une méthode bien connue pour la construction de dérivés de la quinoléine. La réaction implique la condensation de dérivés de l’aniline avec des composés carbonylés en présence de catalyseurs acides ou basiques . Par exemple, la réaction entre la 4-chloroaniline et le 2-phénylacétaldéhyde en conditions acides peut donner de la 4-chloro-8-éthyl-2-phénylquinoléine.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de catalyseurs efficaces pour améliorer le rendement et la pureté. Les conditions réactionnelles sont soigneusement contrôlées afin de minimiser les sous-produits et de garantir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions : La 4-chloro-8-éthyl-2-phénylquinoléine peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de chlore en position quatre peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, qui peuvent être utiles pour des modifications chimiques ultérieures.

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent l’amidure de sodium ou la thiourée, généralement sous reflux.

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : L’hydrogénation catalytique à l’aide de palladium sur charbon est une méthode courante.

Principaux produits :

- Les réactions de substitution peuvent donner divers quinoléines substituées.

- L’oxydation peut produire des N-oxydes de quinoléine.

- La réduction peut conduire à des dérivés de quinoléine partiellement ou totalement hydrogénés .

4. Applications de la recherche scientifique

La 4-chloro-8-éthyl-2-phénylquinoléine a plusieurs applications dans la recherche scientifique :

Biologie : Les dérivés du composé ont montré un potentiel en tant qu’inhibiteurs enzymatiques et agents antimicrobiens.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent anticancéreux et antimalarique.

Industrie : Elle est utilisée dans le développement de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

4-Chloro-8-ethyl-2-phenylquinoline has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action de la 4-chloro-8-éthyl-2-phénylquinoléine implique son interaction avec diverses cibles moléculaires. Par exemple, ses dérivés peuvent inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité . Dans le cas de l’activité antimicrobienne, le composé peut interférer avec la synthèse de l’ADN bactérien ou perturber l’intégrité de la membrane cellulaire . Les voies exactes et les cibles moléculaires peuvent varier en fonction du dérivé spécifique et de son application .

Composés similaires :

Quinoléine : Le composé parent, qui n’a pas les substitutions chlore, éthyle et phényle.

4-Chloroquinoléine : Structure similaire, mais sans les groupes éthyle et phényle.

8-Éthylquinoléine : N’a pas les groupes chlore et phényle.

2-Phénylquinoléine : N’a pas les groupes chlore et éthyle.

Unicité : La 4-chloro-8-éthyl-2-phénylquinoléine est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues. La présence de l’atome de chlore peut améliorer sa réactivité dans les réactions de substitution, tandis que les groupes éthyle et phényle peuvent influencer son activité biologique et sa solubilité .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, which lacks the chlorine, ethyl, and phenyl substitutions.

4-Chloroquinoline: Similar structure but without the ethyl and phenyl groups.

8-Ethylquinoline: Lacks the chlorine and phenyl groups.

2-Phenylquinoline: Lacks the chlorine and ethyl groups.

Uniqueness: 4-Chloro-8-ethyl-2-phenylquinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the ethyl and phenyl groups can influence its biological activity and solubility .

Propriétés

Numéro CAS |

1155605-26-7 |

|---|---|

Formule moléculaire |

C17H14ClN |

Poids moléculaire |

267.8 g/mol |

Nom IUPAC |

4-chloro-8-ethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-15(18)11-16(19-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |

Clé InChI |

CJEDSUQWKOHUJW-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)

![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)

![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)